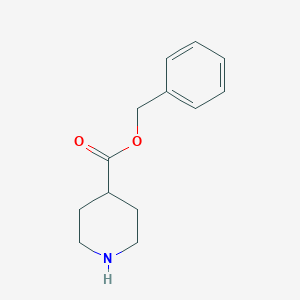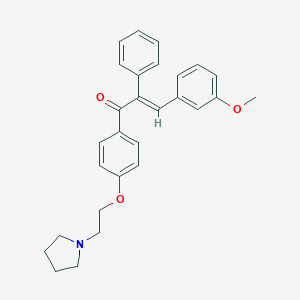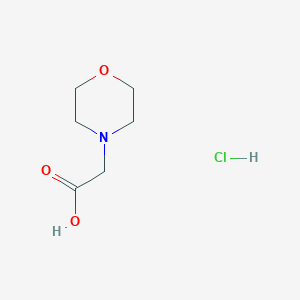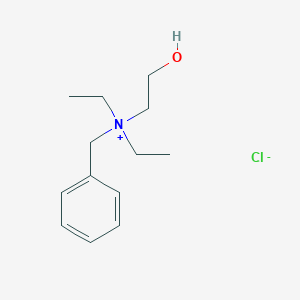
Dulcerozine
Übersicht
Beschreibung
Dulcerozine is a chemical compound known for its role in inducing duodenal ulcers in experimental animal models. It is structurally related to non-steroidal anti-inflammatory drugs and has been extensively used in pharmacological research to study the pathogenesis of duodenal ulcers and to evaluate the efficacy of anti-ulcer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dulcerozine can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. it generally involves the formation of the core structure followed by functional group modifications to achieve the desired chemical properties .
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency, purity, and compliance with regulatory standards. This process would include optimization of reaction conditions, purification steps, and quality control measures to produce this compound in bulk quantities suitable for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Dulcerozine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Dulcerozine has several scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Employed in biological studies to understand the effects of chemical compounds on biological systems.
Medicine: Utilized in pharmacological research to investigate the pathogenesis of duodenal ulcers and to screen potential anti-ulcer drugs.
Wirkmechanismus
Dulcerozine exerts its effects by inducing duodenal ulcers through mechanisms that involve increased gastric acid secretion and decreased mucosal blood flow. The compound interacts with molecular targets in the gastrointestinal tract, leading to the disruption of mucosal integrity and the formation of ulcers. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound affects the balance between aggressive factors (such as acid and pepsin) and defensive factors (such as mucus and bicarbonate) in the gastrointestinal mucosa .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: A non-steroidal anti-inflammatory drug known to induce gastric and duodenal ulcers.
Cysteamine: Another compound used to induce duodenal ulcers in experimental models.
Pentagastrin: A synthetic peptide that stimulates gastric acid secretion and can induce ulcers
Uniqueness of Dulcerozine: this compound is unique in its specific ability to induce duodenal ulcers without affecting the stomach. This selective action makes it a valuable tool in research focused on duodenal ulcer pathogenesis and the evaluation of anti-ulcer agents. Its structural similarity to non-steroidal anti-inflammatory drugs also provides insights into the mechanisms of ulcer formation and potential therapeutic targets .
Eigenschaften
IUPAC Name |
4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-4-10(16-3)14(13-7)8-5-9(15-2)12-6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJMVZOSUXIDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C2=CC(=NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171956 | |
| Record name | Dulcerozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18694-42-3 | |
| Record name | Dulcerozine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dulcerozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)




![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)





